7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid 7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13520680
InChI: InChI=1S/C11H11BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8H,1-2,5H2,(H,13,14)
SMILES: C1CC2=C(CC1C(=O)O)C=C(C=C2)Br
Molecular Formula: C11H11BrO2
Molecular Weight: 255.11 g/mol

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

CAS No.:

Cat. No.: VC13520680

Molecular Formula: C11H11BrO2

Molecular Weight: 255.11 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid -

Specification

Molecular Formula C11H11BrO2
Molecular Weight 255.11 g/mol
IUPAC Name 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H11BrO2/c12-10-4-3-7-1-2-8(11(13)14)5-9(7)6-10/h3-4,6,8H,1-2,5H2,(H,13,14)
Standard InChI Key LURAXAHWVHYZKT-UHFFFAOYSA-N
SMILES C1CC2=C(CC1C(=O)O)C=C(C=C2)Br
Canonical SMILES C1CC2=C(CC1C(=O)O)C=C(C=C2)Br

Introduction

Structural and Molecular Characteristics

The molecular structure of 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid consists of a partially hydrogenated naphthalene core with a bromine substituent at the seventh position and a carboxylic acid group at the second position. The IUPAC name, 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid, reflects this substitution pattern. Key molecular descriptors include:

  • Molecular Formula: C₁₁H₁₁BrO₂

  • Molecular Weight: 255.11 g/mol

  • SMILES Notation: C1CC2=C(CC1C(=O)O)C=C(C=C2)Br

  • InChI Key: LURAXAHWVHYZKT-UHFFFAOYSA-N

The tetrahydronaphthalene scaffold imports partial planarity, while the bromine atom introduces steric and electronic effects that influence reactivity. X-ray crystallography of related compounds reveals that such structures often adopt chair-like conformations in the saturated ring, optimizing stability through minimized steric strain .

Synthesis and Industrial Preparation

Synthetic routes to 7-bromo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid typically begin with tetrahydronaphthalene precursors. A common strategy involves:

  • Bromination: Electrophilic aromatic bromination at the seventh position using reagents like bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃).

  • Oxidation: Subsequent oxidation of a methyl or hydroxymethyl group at the second position to the carboxylic acid using potassium permanganate (KMnO₄) or chromium-based oxidants.

Industrial-scale production employs continuous flow reactors to enhance yield and purity, achieving >90% efficiency in optimized setups. Purification is accomplished via recrystallization or column chromatography, with final products characterized by NMR, HPLC, and mass spectrometry.

Table 1: Key Synthetic Parameters

ParameterDetail
Starting Material1,2,3,4-Tetrahydronaphthalene
Bromination ReagentBr₂/FeBr₃
Oxidation ReagentKMnO₄ in acidic medium
Yield85–92% (lab scale)
Purity≥98% (HPLC)

Chemical Reactivity and Functional Transformations

The compound’s reactivity is governed by two functional groups: the aromatic bromine and the carboxylic acid.

Bromine-Dependent Reactions

The bromine atom participates in nucleophilic aromatic substitution (SNAr) with amines or alkoxides under catalytic conditions. For example, reaction with piperazine in dimethylformamide (DMF) at 80°C substitutes bromine with a piperazinyl group, forming derivatives with enhanced solubility.

Carboxylic Acid Reactions

The carboxylic acid undergoes standard transformations:

  • Esterification: Treatment with methanol and sulfuric acid yields the methyl ester, a precursor for further functionalization.

  • Amide Formation: Coupling with amines via EDC/HOBt activates the acid, generating amides with potential bioactivity .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct
EsterificationCH₃OH, H₂SO₄, refluxMethyl ester
Amide CouplingEDC, HOBt, DIPEA, THFAmide derivatives
SNArPiperazine, DMF, 80°CPiperazinyl-substituted analog

Biological Activities and Mechanisms

Research on structurally related tetrahydronaphthalene derivatives has revealed promising biological activities:

Antiproliferative Effects

In vitro studies demonstrate that brominated tetrahydronaphthalene derivatives inhibit cancer cell proliferation by targeting metabolic enzymes such as dihydrofolate reductase (DHFR). For instance, analog 4e (PMC study) exhibited an IC₅₀ of 18 nM against MCF-7 breast cancer cells . The carboxylic acid group enhances binding affinity through hydrogen bonding with enzyme active sites .

HIV-1 Protease Inhibition

Aminotetrahydronaphthalene carboxamides, such as inhibitor 4j, have shown potent activity against HIV-1 protease (Ki = 2.3 nM). X-ray crystallography confirms that the carboxylic acid forms hydrogen bonds with Asp29 and Asp30 residues, critical for viral replication .

Table 3: Biological Activity Data

CompoundTargetIC₅₀/KiCell Line/Enzyme
4eDHFR18 nMMCF-7
4jHIV-1 Protease2.3 nMRecombinant enzyme

Applications in Drug Design and Development

The compound’s versatility makes it a valuable scaffold in medicinal chemistry:

Anticancer Agents

Derivatives with modified P2 ligands (e.g., thiochromane carboxamides) exhibit improved pharmacokinetic profiles. For example, sulfone derivatives show enhanced blood-brain barrier penetration, enabling targeting of glioblastoma .

Antiviral Therapeutics

Incorporation of the tetrahydronaphthalene core into protease inhibitors improves resistance profiles against mutant HIV strains. Inhibitor 4k maintains efficacy against drug-resistant variants with mutations at positions 82 and 84 .

Comparison with Related Compounds

Structural analogs vary in substitution patterns and bioactivity:

  • 7-Bromo-1-tetralone 1,2-ethandiol ketal (C₁₂H₁₃BrO₂): A spirocyclic derivative with a 1,3-dioxolane ring, used as a ketone-protected intermediate in synthesis .

  • 7-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride (C₁₀H₁₁BrN·HCl): An amine derivative showing serotonin receptor affinity, highlighting the impact of functional group swaps on target selectivity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator